Benzocaine methanethiosulfonate is a novel compound created by linking the local anesthetic benzocaine (BZ) to the sulfhydryl-reactive group methanethiosulfonate (MTS) via polyether linkers of varying lengths. [] It was developed as a tool to study the interaction of local anesthetics with cardiac sodium channels, aiming to improve the selectivity of these drugs. []
Benzocaine Methanethiosulfonate is classified as a local anesthetic and a thiol-reactive compound. It is synthesized from benzocaine, which is itself a derivative of para-aminobenzoic acid. The methanethiosulfonate moiety introduces unique reactivity that can be exploited in biochemical assays and drug development.
The synthesis of Benzocaine Methanethiosulfonate typically involves the following steps:
Benzocaine Methanethiosulfonate has a complex molecular structure that combines elements from both benzocaine and the methanethiosulfonate group:
The presence of sulfur in the methanethiosulfonate moiety allows for specific interactions in biological systems, particularly with thiol groups in proteins.
Benzocaine Methanethiosulfonate can participate in several chemical reactions:
These reactions are significant in medicinal chemistry and biochemistry, particularly for drug design and development.
The mechanism of action of Benzocaine Methanethiosulfonate primarily revolves around its anesthetic properties:
This dual functionality makes Benzocaine Methanethiosulfonate an interesting candidate for further research in pharmacology.
Benzocaine Methanethiosulfonate exhibits several notable physical and chemical properties:
These properties influence its application in various scientific fields.
Benzocaine Methanethiosulfonate has several applications:
Benzocaine Methanethiosulfonate (BMT; CAS 212207-24-4) is a chemically modified derivative of the local anesthetic benzocaine, engineered for site-directed covalent bonding in ion channel research. Its molecular formula is C₁₀H₁₃NO₄S₂, with a molecular weight of 275.34 g/mol [1] [4]. The compound integrates a methanethiosulfonate (MTS) group (–S–SO₂–CH₃) at the para-amino position of benzocaine’s aromatic ring, replacing the conventional amine moiety. This modification converts benzocaine from a reversible blocker to an irreversible modifying agent due to the MTS group’s electrophilic reactivity toward cysteine thiols in proteins [7].
Table 1: Molecular Descriptors of Benzocaine Methanethiosulfonate
Property | Value |
---|---|
CAS Registry Number | 212207-24-4 |
Molecular Formula | C₁₀H₁₃NO₄S₂ |
Molecular Weight (g/mol) | 275.34 |
MTS Group Position | Para-amino site of benzocaine |
Reactivity | Sulfhydryl-specific covalent modification |
Crystallographic data for BMT remains limited due to challenges in growing diffraction-quality crystals. However, spectroscopic analyses provide detailed structural insights:
Table 2: Key Vibrational Assignments from FT-IR Analysis
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(C=O) | 1685 | Ester carbonyl stretch |
νₐₛ(S=O) | 1360 | Sulfonyl asymmetric stretch |
ν(S–S) | 510 | Disulfide stretch |
δ(C–H) aromatic | 850–750 | Out-of-plane bending |
BMT’s structure diverges significantly from conventional benzocaine derivatives in reactivity and binding mechanisms:
Table 3: Structural and Functional Comparison with Benzocaine Derivatives
Compound | Key Structural Feature | Binding Mechanism | Primary Application |
---|---|---|---|
Benzocaine | Para-amino ester | Reversible pore occlusion | Topical anesthetic |
Benzocaine MTS (BMT) | Para-MTS group | Covalent cysteine tethering | Ion channel probe design |
Benzocaine Hydroxylamine | Para-N-hydroxylamine | Redox cycling | Methemoglobin formation study |
Lidocaine | Diethylaminoacetamide | Reversible state-dependent block | Injectable anesthetic |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7